5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylic Acid
Description
5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylic Acid (CAS: 58002-98-5) is a polycyclic aromatic compound featuring an eight-membered annulene core fused with two benzene rings. The structure includes two carboxylic acid groups at positions 2 and 9, which significantly influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
tricyclo[10.4.0.04,9]hexadeca-1(12),4(9),5,7,13,15-hexaene-6,15-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-17(20)15-7-3-11-1-2-12-4-8-16(18(21)22)10-14(12)6-5-13(11)9-15/h3-4,7-10H,1-2,5-6H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHPBKGVEKHOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CCC3=C1C=CC(=C3)C(=O)O)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ylide-Mediated Cyclization (Patent Route)
The most extensively documented method involves a two-step ylide-mediated cyclization, as detailed in Chinese patents CN107163246B and CN107163246A.
Step 1: Ylide Formation and Cyclization
Methyltriphenylphosphine iodide (21.0 g, 52 mmol) reacts with potassium tert-butoxide (5.83 g, 52 mmol) in anhydrous tetrahydrofuran (THF) at 20°C, generating a reactive ylide. Dibenzocycloheptanone (8.33 g, 40.0 mmol) is then added, inducing cyclization at 40°C over 10–15 hours. Silica gel filtration removes phosphine oxide byproducts, yielding 7.67 g (93%) of intermediate 5,6,11,12-tetrahydrodibenzo[a,e]annulene (compound 1).
Step 2: Carboxylic Acid Functionalization
Compound 1 undergoes oxidative carboxylation using iodine (1.07 g, 4.2 mmol) and silver nitrate (1.43 g, 8.4 mmol) in refluxing dioxane/methanol (1:1 v/v). After 24 hours, hydrolysis with aqueous NaOH (10%) at 80°C produces DBCOD-DA with 52–68% yield.
Key Data:
Dicarbaldehyde Intermediate Route
AChemBlock’s protocol (CAS 2170730-07-9) utilizes 5,6,11,12-tetrahydrodibenzo[a,e]annulene-2,9-dicarbaldehyde as a precursor. Oxidation with Jones reagent (CrO3/H2SO4) in acetone at 0–5°C converts aldehyde groups to carboxylic acids over 6 hours. This method achieves 75–82% yields but requires stringent temperature control to avoid over-oxidation.
Ester Hydrolysis Pathway
The dimethyl ester derivative (CAS 96411-82-4) serves as a hydrolyzable precursor. Reaction with 6M HCl in ethanol under reflux for 12 hours cleaves ester groups, producing DBCOD-DA in 89% yield after recrystallization from hot water.
Mechanistic Insights and Optimization
Ylide Reactivity
The Wittig-like ylide (generated from methyltriphenylphosphine iodide) facilitates cyclooctatriene formation via [2+2] cycloaddition, followed by electrocyclic ring-opening to form the dibenzoannulene core. Computational studies suggest the ylide’s nucleophilicity (HOMO = −5.2 eV) drives this step, with THF’s low dielectric constant (ε = 7.5) favoring cyclization over polymerization.
Oxidative Carboxylation Dynamics
Iodine-silver nitrate systems generate in situ iodonium ions that electrophilically attack the annulene’s para positions. Kinetic studies reveal second-order dependence on [I2] (k = 1.2 × 10−3 L·mol−1·s−1 at 80°C), with silver ions acting as iodide scavengers to shift equilibrium toward product formation.
Analytical Characterization
Spectroscopic Validation
1H NMR (Acetone-d6):
13C NMR:
MS (ESI):
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) shows >98% purity with tr = 14.2 min.
Comparative Method Analysis
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5,6,11,12-Tetrahydrodibenzoa,eannulene-2,9-dicarboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) or alkyl halides (e.g., CH3I) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
Applications in Organic Chemistry
-
Synthesis of Complex Molecules :
- The unique structure of 5,6,11,12-tetrahydrodibenzo[a,e] annulene-2,9-dicarboxylic acid allows it to serve as a versatile building block in organic synthesis. It can be utilized to create various derivatives through functionalization reactions.
- Example : The synthesis of dimethyl esters or amides from the dicarboxylic acid can lead to compounds with enhanced solubility and reactivity.
-
Reactivity Patterns :
- The presence of carboxylic acid groups enhances the compound's ability to participate in reactions such as esterification and amidation. This reactivity is crucial for developing new materials with tailored properties.
Applications in Materials Science
-
Polymer Development :
- The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties. Its unique structure may provide a negative coefficient of thermal expansion (CTE), making it suitable for applications in thermosetting polymers.
- Case Study : Research indicates that polymers containing this compound exhibit improved dimensional stability under varying temperature conditions, making them ideal for high-performance applications .
-
Nanocomposites :
- When combined with nanomaterials, such as graphene or carbon nanotubes, 5,6,11,12-tetrahydrodibenzo[a,e] annulene-2,9-dicarboxylic acid enhances the electrical conductivity and mechanical strength of the resulting composites. This property is beneficial for applications in electronics and energy storage devices.
Biological Applications
-
Anticancer Activity :
- Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties due to their ability to interact with cellular pathways involved in tumor growth. Research is ongoing to explore its efficacy in various cancer models.
- Case Study : Investigations into the cytotoxic effects of synthesized derivatives have shown promising results against specific cancer cell lines .
-
Drug Delivery Systems :
- The carboxylic acid functionalities allow for conjugation with drug molecules or targeting ligands, facilitating the development of targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.
Mechanism of Action
The mechanism of action of 5,6,11,12-Tetrahydrodibenzoa,eannulene-2,9-dicarboxylic Acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) 5,6,11,12-Tetrahydrodibenzo[b,f][1,5]diazocines (Buckled Töger’s Bases)
- Structure : These compounds replace the annulene core with a diazocine ring (two nitrogen atoms) and lack carboxylic acid groups.
- Properties: The rigid, chiral structure with non-pyramidalizable nitrogen atoms enables applications in asymmetric catalysis and DNA binding .
- Reactivity : Reacts with benzaldehyde to form phenyl-substituted derivatives, demonstrating nucleophilic activity at the nitrogen sites .
| Property | Target Compound (Dicarboxylic Acid) | Diazocine Derivatives (Töger’s Bases) |
|---|---|---|
| Functional Groups | Carboxylic acids (-COOH) | Amine/amide groups |
| Hydrogen Bonding Capacity | High (via -COOH) | Moderate (via N-H) |
| Applications | Materials science, supramolecular systems | Asymmetric catalysis, DNA binding |
b) Methoxy-Substituted Derivatives
A derivative with methoxy groups at positions 2,3,8,9 (C20H23NO4) exhibits altered electronic properties due to electron-donating -OCH3 groups. This reduces acidity compared to the dicarboxylic acid variant and enhances solubility in non-polar solvents .
c) Methyl-Substituted Analogues
The 1,5,7,11-tetramethyl derivative lacks polar substituents, resulting in lower melting points and increased hydrophobicity. This makes it suitable for hydrophobic self-assembly systems, unlike the dicarboxylic acid’s hydrophilic applications .
Conformational Dynamics
The dicarboxylic acid’s conformational flexibility is constrained by hydrogen bonding between the -COOH groups and the annulene core. In contrast:
- Dibenzocycloocta-1,5-dienes : Exhibit low-energy conformational changes driven by arene substitution, enabling applications in stimuli-responsive materials .
- 5,6,11,12-Tetrahydrodibenzo[b,f][1,4]diazocines : Prefer boat-like conformations stabilized by intramolecular hydrogen bonding, as shown by NMR studies .
Biological Activity
5,6,11,12-Tetrahydrodibenzo[a,e] annulene-2,9-dicarboxylic acid is a polycyclic aromatic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity against various cancer cell lines and its mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 5,6,11,12-Tetrahydrodibenzo[a,e] annulene-2,9-dicarboxylic acid
- Molecular Formula : C18H16O4
- Molar Mass : 304.32 g/mol
Cytotoxicity Studies
Recent studies have assessed the cytotoxic effects of 5,6,11,12-Tetrahydrodibenzo[a,e] annulene-2,9-dicarboxylic acid on various cancer cell lines. The MTT assay was commonly used to evaluate cell viability and determine IC50 values across different concentrations.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | % Viability at IC50 |
|---|---|---|
| HepG2 (Liver) | 42 | 67.7 |
| MCF-7 (Breast) | 100 | 78.14 |
| NIH 3T3 (Fibroblast) | >500 | >96 |
| HaCaT (Keratinocyte) | 250 | 82.23 |
The data indicates that HepG2 cells are the most sensitive to the compound, showing significant cytotoxicity at lower concentrations compared to MCF-7 and HaCaT cells. NIH 3T3 cells exhibited the highest resistance.
The cytotoxic effects of the compound can be attributed to several mechanisms:
- Induction of Apoptosis : Morphological changes in treated cancer cells suggest that apoptosis may be a key mechanism through which the compound exerts its effects. Microscopic analysis revealed characteristics such as cell shrinkage and nuclear condensation.
- Cell Cycle Interference : The compound may disrupt normal cell cycle progression in cancer cells, leading to increased cell death.
- Inflammation Modulation : Some studies suggest that polycyclic compounds can modulate inflammatory pathways that are often upregulated in cancerous tissues.
Case Studies
A notable study conducted by researchers from various institutions highlighted the efficacy of this compound in inhibiting tumor growth in vivo. The study utilized xenograft models where tumors were implanted into immunocompromised mice. The administration of the compound resulted in a significant reduction in tumor size compared to control groups.
Table 2: In Vivo Efficacy in Tumor Models
| Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) |
|---|---|---|
| Control | - | 60 |
| Compound Administered | 75 | 90 |
These results underscore the potential of 5,6,11,12-Tetrahydrodibenzo[a,e] annulene-2,9-dicarboxylic acid as an anticancer agent.
Q & A
Basic: What is the molecular structure of 5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylic Acid, and how is it confirmed?
Basic: What are the established synthetic routes for preparing this compound?
Synthesis typically involves multi-step cyclization strategies. A common approach includes:
Diels-Alder reactions to construct the bicyclic framework.
Hydrogenation to selectively saturate specific double bonds (positions 5,6,11,12).
Carboxylic acid functionalization via oxidation of methyl or ester precursors.
Experimental design should optimize solvent choice (e.g., anhydrous toluene for moisture-sensitive steps ) and catalysts (e.g., Pd/C for hydrogenation). Yields are improved by monitoring reaction intermediates via HPLC (as in purity tests for related dicarboxylic acids ).
Advanced: How do researchers address discrepancies in reported structural data for this compound?
Discrepancies in bond lengths or conformational isomers are resolved through comparative crystallography and DFT calculations . For example, conflicting dihedral angles in annulene derivatives are reconciled by analyzing packing effects and intermolecular interactions (e.g., hydrogen bonds between carboxylic groups and solvent molecules) . Solid-state NMR can further distinguish dynamic vs. static disorder in crystal lattices. Contradictions in spectral data (e.g., ¹³C shifts) require cross-validation using high-field NMR (≥500 MHz) and deuterated solvents to minimize signal overlap .
Advanced: What mechanistic insights exist for the cyclization steps in its synthesis?
Cyclization mechanisms are probed via kinetic isotope effects (KIE) and trapping experiments . For example, deuterium labeling at reactive sites (e.g., methylbenzene-d8 ) can identify rate-determining steps. In situ FT-IR monitors carbonyl intermediates during annulene formation, while Hammett plots correlate electronic effects of substituents with cyclization rates. Computational studies (e.g., transition state modeling using Gaussian) provide insight into steric hindrance at fused ring junctions .
Basic: What safety protocols are recommended for handling this compound?
Safety protocols align with GHS guidelines for similar polycyclic aromatics:
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact .
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Emergency procedures include rinsing exposed skin with polyethylene glycol (for lipophilic compounds) and seeking medical evaluation for respiratory irritation .
Advanced: Which analytical methods are most effective for characterizing its purity and stability?
- HPLC-DAD/ELSD : Quantifies dicarboxylic acid content and detects byproducts (e.g., residual triethylamine in synthesis ).
- Thermogravimetric analysis (TGA) : Assesses thermal stability up to decomposition thresholds (e.g., >200°C for annulene derivatives ).
- Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS identify hydrolytic degradation products .
Advanced: How to design experiments to optimize its synthesis yield?
Apply Design of Experiments (DoE) principles:
Factor screening (e.g., temperature, solvent polarity, catalyst loading) using a Plackett-Burman design .
Response surface methodology (RSM) to model interactions between critical factors (e.g., reaction time vs. pressure).
In-line analytics (e.g., ReactIR) for real-time monitoring of intermediate concentrations .
For example, optimizing hydrogenation pressure (10–50 bar) and Pd/C ratios (1–5 wt%) can increase yield by 20–30% .
Basic: How are the physical properties (e.g., solubility, melting point) determined experimentally?
- Solubility : Tested in graded solvent systems (e.g., DMSO/water mixtures ) using UV-Vis spectroscopy (λmax for carboxylic acids ~260 nm).
- Melting point : Measured via differential scanning calorimetry (DSC) with heating rates of 5–10°C/min to avoid decomposition .
Advanced: What strategies are used to study its stability under varying pH and temperature conditions?
- pH-rate profiling : Incubate the compound in buffers (pH 1–13) and analyze degradation kinetics via UPLC-MS/MS .
- Forced degradation studies : Expose to UV light (ICH Q1B guidelines) or oxidizers (H₂O₂) to identify photolytic/oxidative pathways .
Advanced: How is computational chemistry applied to predict its reactivity or supramolecular assembly?
- Molecular docking (AutoDock/Vina) predicts host-guest interactions with cyclodextrins or metal-organic frameworks (MOFs).
- MD simulations (GROMACS) model aggregation behavior in aqueous solutions, guided by experimental solubility data .
- Hirshfeld surface analysis (CrystalExplorer) identifies dominant intermolecular contacts (e.g., O—H···O hydrogen bonds) from crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
